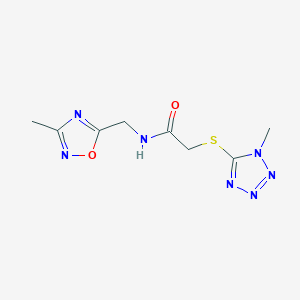

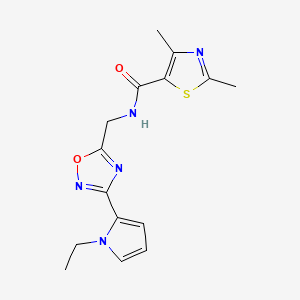

![molecular formula C17H13FO4 B2621170 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 302551-88-8](/img/structure/B2621170.png)

5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . For instance, the synthesis of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde involves reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone .Molecular Structure Analysis

The molecular structure of similar compounds like 2-Fluorophenylboronic acid has a linear formula of FC6H4B(OH)2 and a molecular weight of 139.92 . Another similar compound, 2-Fluoro-5-methoxyphenylboronic acid, has a molecular formula of C7H8BFO3 and a molecular weight of 169.95 .Chemical Reactions Analysis

Boronic esters, such as those found in similar compounds, are often used in various chemical reactions. For example, they can be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes and in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Fluorophenylboronic acid include a solid form and a melting point of 101-110 °C (lit.) . Another similar compound, 2-Fluoro-5-methoxyphenylboronic acid, also has a solid form and a melting point of 195°C to 196°C .Wissenschaftliche Forschungsanwendungen

- Antiviral Activity : Researchers have explored indole derivatives, including 2-Fluoro-5-methoxyphenylboronic acid, for their antiviral potential. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A virus .

- Analgesic and Anti-Inflammatory Properties : Compound (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide demonstrated activity as an analgesic and anti-inflammatory agent .

- Suzuki-Miyaura Cross-Coupling : 2-Fluoro-5-methoxyphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. It participates in the synthesis of various biaryl compounds, including 9,10-diarylanthracenes used as molecular switches .

- Molecular Switches : The ability to synthesize 9,10-diarylanthracenes using 2-Fluoro-5-methoxyphenylboronic acid makes it relevant in materials science. These compounds can function as molecular switches due to their reversible switching behavior .

- Broad-Spectrum Biological Activities : The indole nucleus serves as a pharmacophore in various biologically active compounds. Its diverse biological activities span antiviral, anti-inflammatory, anticancer, and antidiabetic properties .

Medicinal Chemistry and Drug Development

Organic Synthesis and Cross-Coupling Reactions

Materials Science and Molecular Switches

Chemical Biology and Pharmacophores

Safety and Hazards

The safety and hazards of similar compounds like 2-Fluoro-5-methoxyphenylboronic acid include causing skin irritation, serious eye irritation, and possibly respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Benzofuran and its derivatives are emerging as a promising scaffold for antimicrobial agents. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, “5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid” could potentially be explored in this context.

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4/c1-10-16(17(19)20)13-8-12(6-7-15(13)22-10)21-9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHKJLIJQNVRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)

![3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621103.png)

![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)

![1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2621109.png)

![4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2621110.png)